Comparative Biochemical Potency: Prmt5-IN-21 vs. Clinical-Stage PRMT5 Inhibitors
In a standardized biochemical assay measuring PRMT5:MEP50 methyltransferase activity, Prmt5-IN-21 exhibits an IC50 of 5.7 μM . This potency positions it as a moderately potent SAM-competitive inhibitor, offering a distinct activity window compared to high-nanomolar clinical candidates. For reference, GSK591 demonstrates an IC50 of 4–11 nM under comparable in vitro conditions , while JNJ-64619178 (onametostat) achieves subnanomolar potency (IC50 = 0.14 nM) . This substantial difference in intrinsic biochemical potency—spanning over three orders of magnitude—defines the unique utility of Prmt5-IN-21 in experimental systems where hyper-potent inhibition may obscure nuanced biological readouts or induce non-specific effects.
| Evidence Dimension | Biochemical inhibition of PRMT5:MEP50 methyltransferase activity (IC50) |
|---|---|
| Target Compound Data | 5.7 μM |
| Comparator Or Baseline | GSK591 (IC50 = 4–11 nM); JNJ-64619178 (IC50 = 0.14 nM) |
| Quantified Difference | Prmt5-IN-21 is ~500- to 40,000-fold less potent than these comparators |
| Conditions | PRMT5:MEP50 enzyme complex expressed in Sf21 cells; substrate: H4R3(Me1) peptide |
Why This Matters
This intermediate potency makes Prmt5-IN-21 a valuable tool for dose-response studies requiring a broader dynamic range before complete target saturation, facilitating investigation of partial PRMT5 inhibition or target engagement in resistant cell populations.
